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1-(2,6-Diethylphenyl)propan-1-one

Cat. No.: B14060269
M. Wt: 190.28 g/mol
InChI Key: YFRVEKOBBUDCRJ-UHFFFAOYSA-N
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Description

Contextualization of Aryl Ketones within Organic Chemistry

Aryl ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. fiveable.menumberanalytics.com This structural motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and fine chemicals. nih.govbritannica.com Their prevalence stems from their synthetic versatility; they serve as crucial intermediates in a wide array of organic transformations, including reductions to secondary alcohols or alkanes, and as precursors for more complex molecular frameworks through reactions like halogenation and nitration. fiveable.me The synthesis of aryl ketones is often achieved through classic reactions such as the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.mebritannica.com Modern synthetic methods, however, have expanded to include palladium-catalyzed cross-coupling reactions, offering milder conditions and broader functional group tolerance. acs.orgorganic-chemistry.org

Steric and Electronic Influences of the 2,6-Diethylphenyl Moiety on Propan-1-one Core Reactivity and Conformation

The presence of two ethyl groups at the ortho positions of the phenyl ring in 1-(2,6-diethylphenyl)propan-1-one introduces significant steric hindrance around the propan-1-one core. This steric bulk plays a crucial role in dictating the molecule's reactivity and conformational preferences. cmu.eduresearchgate.net The ethyl groups can physically obstruct the approach of reagents to the carbonyl carbon, thereby influencing the rates and outcomes of nucleophilic addition reactions.

From an electronic standpoint, the alkyl groups are weakly electron-donating, which can slightly increase the electron density of the aromatic ring. However, the primary electronic effect is often overshadowed by the dominant steric influences. researchgate.net The interplay between these steric and electronic factors governs the orientation of the propan-1-one side chain relative to the aromatic ring. To minimize steric strain, the molecule will adopt a conformation where the propanoyl group is twisted out of the plane of the phenyl ring. This twisting disrupts the π-conjugation between the carbonyl group and the aromatic system, which in turn affects the molecule's spectroscopic properties and reactivity. cmu.edursc.org

The conformation of such substituted cyclohexanes can be analyzed by considering the chair and boat forms, with the chair conformation generally being more stable. nobelprize.orgdalalinstitute.com The substituents can occupy either axial or equatorial positions, with the equatorial position being more favorable for bulky groups to minimize steric interactions. libretexts.orgrsc.org

Historical and Current Academic Research Trajectories for Related Chemical Scaffolds

The study of aryl ketones has a rich history, with early research focusing on fundamental reactions and synthetic methodologies. nih.gov The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl ketones, particularly sterically hindered ones. organic-chemistry.orgnih.gov These methods have enabled the construction of complex molecular architectures that were previously challenging to access. acs.org

Current research continues to explore novel synthetic routes to aryl ketones with improved efficiency, selectivity, and functional group tolerance. nih.govmdpi.com There is also a growing interest in the application of aryl ketones as building blocks in the synthesis of biologically active molecules and functional materials. nih.govnih.gov For instance, research has demonstrated the homologation of aryl ketones to long-chain ketones and aldehydes, which are important structural motifs in natural products and pharmaceuticals. nih.gov Furthermore, the unique photochemical and photophysical properties of certain aryl ketones are being investigated for applications in areas such as photoredox catalysis and materials science.

Overview of Research Gaps and Future Directions in the Study of this compound

Despite the broad interest in aryl ketones, specific and detailed research on this compound appears to be limited in publicly available literature. While general principles of steric and electronic effects in substituted aryl ketones are well-established, a comprehensive investigation into the specific conformational preferences, reactivity patterns, and potential applications of this particular compound remains a noticeable research gap.

Future research could focus on several key areas:

Detailed Conformational Analysis: Employing a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and computational modeling to precisely determine the preferred conformations of this compound in both the solid state and in solution. rsc.org

Reactivity Studies: Systematically investigating the reactivity of the carbonyl group towards a range of nucleophiles and reducing agents to quantify the impact of the steric hindrance imposed by the 2,6-diethylphenyl group.

Exploration of Synthetic Applications: Utilizing this compound as a model substrate to develop new synthetic methodologies for the construction of highly substituted and sterically congested molecular frameworks.

Investigation of Photophysical Properties: Characterizing the absorption and emission properties of the compound to assess its potential for applications in photochemistry and materials science.

Addressing these research gaps will not only provide a deeper understanding of the fundamental chemistry of this specific molecule but also contribute to the broader knowledge of structure-reactivity relationships in sterically hindered organic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B14060269 1-(2,6-Diethylphenyl)propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,6-diethylphenyl)propan-1-one

InChI

InChI=1S/C13H18O/c1-4-10-8-7-9-11(5-2)13(10)12(14)6-3/h7-9H,4-6H2,1-3H3

InChI Key

YFRVEKOBBUDCRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)CC

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 2,6 Diethylphenyl Propan 1 One and Its Key Precursors

Direct Synthetic Routes to 1-(2,6-Diethylphenyl)propan-1-one

Direct synthetic methods for this compound focus on constructing the key carbon-carbon bond that links the aromatic ring to the propanoyl group.

Friedel-Crafts Acylation Approaches with Propanoyl Moieties

A well-established method for synthesizing aryl ketones is the Friedel-Crafts acylation. chemguide.co.uklibretexts.org This reaction entails the electrophilic substitution of an aromatic compound using an acylating agent, such as an acyl halide or anhydride (B1165640), with a Lewis acid catalyst. chemguide.co.uklibretexts.org For the synthesis of this compound, this involves reacting 1,3-diethylbenzene (B91504) with a propanoyl derivative. nih.govsigmaaldrich.comtcichemicals.com

Typically, propanoyl chloride or propionic anhydride serves as the acylating agent, while aluminum chloride (AlCl₃) is a common Lewis acid catalyst. The reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich 1,3-diethylbenzene ring. The steric bulk of the two ethyl groups on the aromatic ring influences the position of the incoming acyl group.

ReactantsCatalystSolventYield
1,3-Diethylbenzene, Propanoyl chlorideAlCl₃DichloromethaneModerate to Good
1,3-Diethylbenzene, Propionic anhydrideAlCl₃NitrobenzeneModerate

It is important to consider that Friedel-Crafts acylation can lead to a mixture of isomers. While the 2,6-diethyl substituted product is the target, the reaction may also produce 1-(2,4-diethylphenyl)propan-1-one and 1-(3,5-diethylphenyl)propan-1-one. Reaction conditions such as the choice of catalyst, solvent, and temperature can be fine-tuned to enhance the yield of the desired 2,6-isomer.

Organometallic Coupling Reactions (e.g., Grignard, Organolithium Reagents)

Organometallic coupling reactions offer an alternative pathway to aryl ketones. These methods generally involve the reaction of an organometallic reagent derived from 1,3-diethylbenzene with an appropriate propanoyl electrophile.

One such strategy is the formation of a Grignard reagent, (2,6-diethylphenyl)magnesium bromide, by treating 1-bromo-2,6-diethylbenzene with magnesium metal. This Grignard reagent can then be reacted with a propanoyl source like propanoyl chloride or propionitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl or nitrile, yielding the desired ketone after an aqueous workup.

Similarly, an organolithium reagent, (2,6-diethylphenyl)lithium, can be generated by reacting 1-bromo-2,6-diethylbenzene with an organolithium compound like n-butyllithium. This highly reactive species can subsequently be coupled with a propanoyl electrophile.

Organometallic ReagentElectrophileSolventYield
(2,6-Diethylphenyl)magnesium bromidePropanoyl chlorideTetrahydrofuranGood
(2,6-Diethylphenyl)lithiumPropionitrileDiethyl etherGood

These organometallic routes often provide superior regioselectivity compared to Friedel-Crafts acylation because the position of the metal on the aromatic ring is predetermined by the starting halide.

Homologation of Aryl Ketones via C-C Bond Cleavage Mechanisms

Homologation reactions, which extend a carbon chain, present another potential synthetic strategy. This could involve starting with a simpler aryl ketone, such as 1-(2,6-diethylphenyl)ethan-1-one, and effectively inserting a methylene (B1212753) group. Such transformations are often complex and may proceed through rearrangements or the ring-opening and closing of specially designed intermediates. While theoretically feasible, specific research on this homologation for this compound is not extensively documented in the chemical literature.

Indirect Synthesis via Derivatization of Functionalized Precursors

Indirect synthetic methods utilize a precursor molecule that already possesses the 2,6-diethylphenyl group and a three-carbon side chain with a different functional group.

Reduction of Carboxylic Acid Derivatives

The corresponding carboxylic acid, 2,6-diethylbenzoic acid, or its derivatives can act as precursors. A common approach is to convert the carboxylic acid to its acid chloride, which can then be reacted with an organocuprate reagent like lithium dipropylcuprate in a Gilman-type reaction.

Alternatively, the carboxylic acid can be transformed into a Weinreb amide, specifically N-methoxy-N-methyl-2,6-diethylbenzamide. wikipedia.orgunito.itmychemblog.comresearchgate.netnih.gov The reaction of this Weinreb amide with a propyl Grignard reagent or propyllithium cleanly produces the target ketone after workup. wikipedia.org The chelation of the methoxy (B1213986) and methoxy-N-methyl groups by the magnesium or lithium ion stabilizes the tetrahedral intermediate, preventing the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgmychemblog.com

PrecursorReagentKey IntermediateYield
2,6-Diethylbenzoyl chlorideLithium dipropylcuprate-Good
N-methoxy-N-methyl-2,6-diethylbenzamidePropylmagnesium bromideWeinreb amideHigh

Oxidation of Secondary Alcohols

The oxidation of the corresponding secondary alcohol, 1-(2,6-diethylphenyl)propan-1-ol, provides a direct and often high-yielding route to this compound. savemyexams.comyoutube.comphysicsandmathstutor.com Various oxidizing agents can be used for this conversion. cardiff.ac.ukresearchgate.net

Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent such as dichloromethane. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is an effective metal-free alternative. The Dess-Martin periodinane (DMP) is another mild and efficient reagent for this transformation.

Starting MaterialOxidizing AgentSolventYield
1-(2,6-Diethylphenyl)propan-1-olPyridinium chlorochromate (PCC)DichloromethaneHigh
1-(2,6-Diethylphenyl)propan-1-olDess-Martin periodinane (DMP)DichloromethaneHigh
1-(2,6-Diethylphenyl)propan-1-olSwern Oxidation (DMSO, oxalyl chloride, triethylamine)DichloromethaneHigh

The selection of the oxidizing agent is often based on the reaction scale and the presence of other functional groups in the molecule that might be sensitive to oxidation.

Multi-component Reactions Incorporating the 2,6-Diethylphenyl Core

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, enhancing atom economy and reducing waste. While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions provide insight into potential strategies. For instance, the Mannich reaction, a classic MCR, involves the aminoalkylation of an acidic proton located on a carbonyl compound. nih.gov In a hypothetical scenario, a derivative of 2,6-diethylbenzene could react with an appropriate amine and a non-enolizable carbonyl compound to form a precursor that could be further transformed into the target ketone. nih.gov

Another relevant MCR is the Ugi reaction, which typically involves an isocyanide, an amine, a carbonyl compound, and a carboxylic acid. The synthesis of the local anesthetic lidocaine, which shares the 2,6-disubstituted aniline (B41778) core, utilizes an Ugi-type three-component reaction of 2,6-dimethylaniline (B139824) (a close analog of 2,6-diethylaniline), formaldehyde, and an isocyanide. nih.gov This highlights the utility of MCRs in constructing molecules with sterically hindered aniline derivatives.

The key precursor, 2,6-diethylaniline, is synthesized industrially by the alkylation of aniline with ethylene (B1197577) at high temperatures and pressures in the presence of a catalyst like aluminum anilide. chemicalbook.com This process can sometimes lead to the formation of byproducts, such as N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline, through oxidative coupling. google.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide array of chemical compounds. The synthesis of aryl ketones, including this compound, has significantly benefited from the development of various catalytic systems.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a key step in the synthesis of aryl ketones. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area. nih.govthieme-connect.de One common approach is the Suzuki coupling, which can be adapted for the synthesis of aryl ketones through carbonylative variations where carbon monoxide is incorporated. researchgate.net

Another strategy involves the Heck-type arylation of vinyl ethers with an aryl halide, followed by hydrolysis to yield the corresponding ketone. researchgate.net More direct methods include the coupling of aryl halides with acyl anion equivalents, which circumvents the use of often sensitive organometallic reagents. thieme-connect.de For the synthesis of this compound, a plausible route would involve the palladium-catalyzed coupling of a 2,6-diethylphenyl-metal species with a propanoyl electrophile, or conversely, the coupling of a 2,6-diethylphenyl electrophile with a propanoyl-metal species.

Recent advancements have also demonstrated the use of palladium-catalyzed reactions for the homologation of aryl ketones, which could be applied in the modification of related structures. nih.gov Furthermore, gold and silver catalysts have been shown to effectively catalyze the synthesis of aromatic ketones through tandem sigmatropic rearrangement and cyclization reactions. pkusz.edu.cn

A summary of relevant transition metal-catalyzed reactions for aryl ketone synthesis is presented in the table below.

Reaction Type Catalyst Reactants Product Reference
Carbonylative Suzuki CouplingPalladiumArylboronic acid, Aryl halide, COBiaryl ketone researchgate.net
Heck-Type ArylationPalladiumAryl halide, Vinyl etherAryl ketone (after hydrolysis) researchgate.net
Coupling with Acyl Anion EquivalentPalladiumAryl bromide, Aldehyde-derived hydrazoneAryl ketone thieme-connect.de
Tandem Rearrangement/CyclizationGold(I) or SilverPropargyl estersAromatic ketone pkusz.edu.cn
Ligand-Promoted C-C Bond CleavagePalladiumAryl ketone, AlkenolHomologated ketone nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. While specific organocatalytic methods for the direct acylation of 2,6-diethylbenzene to form this compound are not widely reported, related transformations suggest potential avenues. For instance, N-heterocyclic carbenes (NHCs) are known to catalyze the umpolung of aldehydes, converting them into acyl anion equivalents that can react with various electrophiles. This could potentially be applied to the synthesis of the target ketone.

The development of chiral organocatalysts has been particularly impactful in the stereoselective synthesis of complex molecules. acs.org

The synthesis of chiral analogues of this compound, where the stereocenter is at the carbon adjacent to the carbonyl group, requires stereoselective methods. Asymmetric transfer hydrogenation of α,β-unsaturated ketones or the reduction of 1,2-diketones can provide access to optically active α-hydroxy ketones. nih.gov For example, a chiral ruthenium catalyst has been effectively used for the asymmetric transfer hydrogenation of 1-aryl-1,2-propanediones to yield optically active 1-aryl-2-hydroxy-1-propanones with high enantiomeric excess. nih.gov

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. rsc.org Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This could be applied to a precursor alcohol of this compound.

Chemical Reactivity and Mechanistic Transformations of 1 2,6 Diethylphenyl Propan 1 One

Fundamental Reactivity of the Ketone Functionality

The reactivity of 1-(2,6-diethylphenyl)propan-1-one is largely dictated by the presence of the carbonyl group (C=O). This functional group allows for a variety of transformations, including nucleophilic additions and reactions involving the adjacent α-carbons.

Nucleophilic Addition Reactions

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol. youtube.com

The rate and reversibility of nucleophilic addition depend on the nature of the nucleophile. Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) and hydride reagents (e.g., NaBH4, LiAlH4) lead to irreversible additions. masterorganicchemistry.comyoutube.com In contrast, weaker nucleophiles such as water, alcohols, and cyanide result in reversible reactions. masterorganicchemistry.comlibretexts.org

The steric hindrance caused by the two ethyl groups on the phenyl ring ortho to the propanoyl group in this compound can influence the accessibility of the carbonyl carbon to nucleophiles. This steric bulk may decrease the rate of nucleophilic attack compared to less substituted ketones.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileProduct TypeReaction Conditions
Grignard Reagent (R-MgX)Tertiary AlcoholAnhydrous ether
Sodium Borohydride (B1222165) (NaBH4)Secondary AlcoholMethanol or Ethanol
Hydrogen Cyanide (HCN)CyanohydrinBasic conditions
Water (H2O)Geminal Diol (Hydrate)Acid or base catalysis
Alcohol (R-OH)Hemiacetal/AcetalAcid catalysis libretexts.org

Enolization and Enolate Chemistry

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or a base. libretexts.orgucsb.edu The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

The formation of the enolate is a key step in many reactions of ketones. bham.ac.uk Enolates are potent nucleophiles and can react with various electrophiles at the α-carbon. masterorganicchemistry.combham.ac.uk The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the reaction conditions. bham.ac.uk In the case of this compound, deprotonation can occur at the methylene (B1212753) group of the propanoyl chain.

Condensation Reactions (e.g., Aldol (B89426), Wittig)

Aldol Condensation: Enolates derived from this compound can participate in aldol condensation reactions. libretexts.org The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the ketone or a different carbonyl compound. libretexts.org This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. mdpi.com The self-condensation of propanal, a related aldehyde, is a known method for producing 2-methyl-pent-2-enal. mdpi.com

Reactions Involving the Aromatic Ring System

The substituted phenyl group of this compound also undergoes characteristic aromatic reactions.

Electrophilic Aromatic Substitution Patterns

The propanoyl group is an electron-withdrawing group and therefore a deactivating group for electrophilic aromatic substitution. lkouniv.ac.in It directs incoming electrophiles primarily to the meta position. However, the two ethyl groups are electron-donating and are ortho, para-directing activators. dalalinstitute.com In this compound, the positions ortho and para to the propanoyl group are already substituted with ethyl groups. The positions meta to the propanoyl group are ortho and para to the ethyl groups. This complex substitution pattern makes predicting the exact outcome of electrophilic aromatic substitution challenging without experimental data. The reaction will likely be a result of the competing directing effects of the acyl and alkyl groups. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

The carbonyl group of a ketone can act as a directing group for ortho-metalation, although it is generally considered a weaker directing group compared to amides or carbamates. organic-chemistry.orgharvard.edu In the case of this compound, the presence of the two ethyl groups at the ortho positions would sterically hinder direct metalation at those sites. However, it is conceivable that metalation could be directed to the remaining unsubstituted ortho position of one of the ethyl groups, although this is less common. More typically, a directing group is used to functionalize the position between two substituents. harvard.edu

Oxidative and Reductive Transformations of the Phenyl Moiety

The phenyl group of this compound, an electron-rich aromatic system, can undergo specific transformations under oxidative or reductive conditions. The nature of these reactions is heavily influenced by the activating, electron-donating diethyl substituents.

Reductive Transformations

The most notable reductive transformation for this type of aromatic ring is the Birch reduction. wikipedia.orgorganicreactions.org This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source, to reduce the aromatic ring to a 1,4-cyclohexadiene. wikipedia.orgmasterorganicchemistry.com

The mechanism begins with the addition of a solvated electron to the aromatic ring, forming a radical anion. nrochemistry.com This highly reactive intermediate is then protonated by the alcohol. nrochemistry.com A second electron is added to the resulting radical, forming a carbanion, which is subsequently protonated to yield the final, non-conjugated diene product. nrochemistry.com

For this compound, the two ethyl groups are electron-donating, which dictates the regioselectivity of the reduction. The initial radical anion forms in a way that places the negative charge away from the electron-donating groups. Consequently, protonation occurs at positions ortho and meta to the propanone group. The final product is predicted to be 1-(2,6-diethyl-1,4-cyclohexadienyl)propan-1-one. It is important to note that under certain conditions, the ketone carbonyl group itself can be reduced, potentially leading to the corresponding alcohol or pinacol (B44631) coupling products as side reactions. baranlab.org

Oxidative Transformations

Direct oxidation of the robust phenyl ring in this compound is challenging and typically requires harsh conditions, which can lead to non-selective degradation of the molecule. The electron-rich nature of the ring makes it susceptible to electrophilic attack, but controlled oxidation to a specific product is difficult.

Modern synthetic methods, such as visible-light-induced C-H oxygenation using air as an oxidant, offer pathways for the synthesis of aromatic ketones from alkylbenzenes, but the reverse—oxidizing the aromatic ring of a pre-formed ketone—is less common. lidsen.com It is plausible that under strong oxidative conditions, such as treatment with permanganate (B83412) or dichromate, degradation of the aromatic ring or, more likely, oxidation of the benzylic positions of the ethyl side chains could occur.

Mechanistic Investigations of Key Reactions

Elucidating the precise mechanisms of reactions involving this compound requires a combination of kinetic studies, intermediate detection, and computational modeling.

Reaction Pathway Elucidation through Kinetic Isotope Effects and Intermediate Trapping

Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of a molecule with that of its isotopically substituted counterpart.

For a hypothetical reaction involving the cleavage of a C-H bond on one of the ethyl groups of this compound, one could measure the primary KIE. By replacing the hydrogen atoms at the benzylic position with deuterium (B1214612) (C-D), a significant slowing of the reaction rate (a kH/kD value greater than 1) would be observed if this C-H bond is broken in the rate-limiting step. Secondary KIEs, which are smaller, can provide information about changes in hybridization at a specific atom during the transition state.

Interactive Table: Hypothetical Kinetic Isotope Effects (KIE) for Reactions of this compound

Hypothetical Reaction TypeIsotopic Label PositionExpected KIE (kH/kD)Implication
Benzylic C-H Abstractionα-carbon of ethyl group~ 4-7C-H bond cleavage is in the rate-determining step.
Nucleophilic attack at carbonylα-carbon of propanoyl group~ 1.0-1.2 (Inverse)Change in hybridization from sp2 to sp3 at the carbonyl carbon.
Electrophilic Aromatic Sub.Phenyl ring C-H~ 1.5-2.5C-H bond breaking is partially rate-limiting.

Intermediate Trapping

Reactive intermediates are short-lived species that are formed during a reaction. Identifying these intermediates provides direct evidence for a proposed reaction pathway. masterorganicchemistry.com In reactions that may proceed via a radical mechanism, a radical scavenger such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be added. researchgate.net If a TEMPO-adduct of a substrate-derived radical is isolated, it strongly supports a radical pathway. Similarly, in ionic reactions, specific nucleophiles or electrophiles can be used to trap cationic or anionic intermediates, respectively. For instance, in a reaction proposed to generate a carbocation, the addition of a potent nucleophile like azide (B81097) could lead to a trapped azide product, confirming the intermediate's existence.

Studies on Transition States and Energy Profiles

Computational chemistry provides profound insights into reaction mechanisms by modeling the energy landscape of a chemical transformation. Using methods like Density Functional Theory (DFT), a reaction coordinate diagram can be constructed, mapping the potential energy of the system as it progresses from reactants to products.

This profile shows the relative energies of reactants, products, any intermediates, and, crucially, the transition states—the highest energy points between these species. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

For this compound, the steric hindrance imposed by the ortho-diethyl groups is expected to significantly raise the activation energy for any reaction involving nucleophilic attack at the adjacent carbonyl carbon. This steric repulsion would destabilize the transition state, leading to a slower reaction rate compared to a non-hindered analogue like 1-phenylpropan-1-one.

Interactive Table: Hypothetical Calculated Activation Energies (Ea) for a Reaction Step

CompoundReaction StepSolventCalculated Ea (kcal/mol)Relative Rate Prediction
1-Phenylpropan-1-oneNucleophilic AdditionTHF15.2Fast
This compoundNucleophilic AdditionTHF22.5Slow
This compoundRadical AbstractionHexane18.7Moderate

Advanced Spectroscopic and Structural Characterization of 1 2,6 Diethylphenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of 1-(2,6-Diethylphenyl)propan-1-one. It provides detailed information regarding the carbon skeleton, the electronic environment of the nuclei, and the spatial arrangement of the atoms.

The conformation of this compound is largely dictated by the significant steric hindrance created by the two ethyl groups at the ortho positions of the phenyl ring. This steric bulk forces the propanoyl group to be twisted out of the plane of the aromatic ring, which has profound effects on the NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the different sets of protons. The aromatic protons (meta- and para-positions) would likely appear as a complex multiplet. A key feature would be the signals for the ethyl groups attached to the ring. Due to the restricted rotation around the aryl-carbonyl bond, the two methylene (B1212753) protons (-CH₂-) of each ethyl group are diastereotopic, meaning they are chemically non-equivalent. Consequently, instead of a simple quartet, they are expected to appear as a more complex multiplet. The methylene protons of the propanoyl group would appear as a quartet, coupled to the adjacent methyl protons, which would present as a triplet.

The ¹³C NMR spectrum provides direct information about the carbon framework. A signal for the carbonyl carbon (C=O) is predicted to be in the far downfield region, typical for ketones. The aromatic region would show signals for the three distinct types of aromatic carbons: the substituted C1 and C2/C6 carbons, and the C3/C5 and C4 carbons. The aliphatic region would contain signals for the ethyl and propanoyl carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration
Aromatic H (meta, para) ~7.1 - 7.3 Multiplet (m) 3H
Propanoyl -CH₂- ~2.7 - 2.9 Quartet (q) 2H
Aryl -CH₂- ~2.5 - 2.7 Multiplet (m) 4H
Aryl -CH₃ ~1.1 - 1.3 Triplet (t) 6H
Propanoyl -CH₃ ~1.0 - 1.2 Triplet (t) 3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ) ppm
Carbonyl (C=O) ~205 - 215
Aromatic C1 (ipso-acyl) ~138 - 142
Aromatic C2, C6 (ipso-ethyl) ~135 - 139
Aromatic C4 (para) ~128 - 132
Aromatic C3, C5 (meta) ~125 - 128
Propanoyl -CH₂- ~35 - 40
Aryl -CH₂- ~23 - 28
Aryl -CH₃ ~14 - 18
Propanoyl -CH₃ ~8 - 12

To definitively assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish proton-proton connectivities through J-coupling. Key correlations would be observed between the methylene and methyl protons of the propanoyl group, and between the methylene and methyl protons of the two ethyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly bonded to. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the predicted ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the propanoyl methylene protons to the carbonyl carbon and the C1 aromatic carbon, confirming the connection of the propanoyl group to the phenyl ring.

The steric clash between the propanoyl group and the two ortho-ethyl groups is expected to create a significant barrier to rotation around the C(aryl)-C(carbonyl) single bond. If this barrier is high enough, it can lead to the existence of stable rotational isomers known as atropisomers .

The presence of atropisomerism could be investigated using variable-temperature (VT) or dynamic NMR (DNMR) studies. At low temperatures, where the interconversion between atropisomers is slow on the NMR timescale, separate sets of signals for each atropisomer might be observed. As the temperature is increased, the rate of rotation would increase, causing these distinct signals to broaden and eventually coalesce into a single set of time-averaged signals. The free energy of activation (ΔG‡) for this rotational barrier could be calculated from the coalescence temperature, providing a quantitative measure of the conformational stability.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the various stretching and bending modes of the chemical bonds within the molecule.

The FT-IR spectrum of this compound would provide clear signatures for its key functional groups. The most prominent feature is expected to be a strong, sharp absorption band for the carbonyl (C=O) stretching vibration. Because steric hindrance prevents the carbonyl group from being fully conjugated with the aromatic ring, this peak is expected at a slightly higher wavenumber than in a planar aryl ketone. Other important absorptions would include C-H stretching vibrations for the aliphatic ethyl and propanoyl groups and the aromatic C-H bonds, as well as C=C stretching vibrations within the aromatic ring.

Table 3: Predicted Principal FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Strong
Carbonyl C=O Stretch 1690 - 1710 Strong
Aromatic C=C Stretch 1600, 1470 Medium to Weak
Aliphatic C-H Bend 1465 - 1375 Medium

Table 4: Predicted Principal Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Strong
Carbonyl C=O Stretch 1690 - 1710 Weak to Medium
Aromatic C=C Stretch ~1600 Strong
Aromatic Ring Breathing ~1000 Strong

Solid-State Structure Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis of this compound would provide detailed information on its molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.net Of particular interest is the conformation of the molecule, specifically the rotational orientation of the propan-1-one group relative to the diethylphenyl ring. Steric hindrance between the carbonyl group and the ortho-ethyl substituents on the phenyl ring likely forces the propanoyl chain to adopt a non-planar conformation with respect to the aromatic ring.

Theoretical calculations, such as those using Hartree-Fock (HF), Møller-Plesset second-order perturbation (MP2), or DFT methods, can be used to model the potential energy surface of the molecule and identify stable conformers. nih.gov Comparing the theoretically predicted low-energy conformations with the experimentally determined crystal structure can reveal the influence of crystal packing forces on the molecular conformation. nih.gov For similar molecules, both gauche and trans conformers have been identified, with the gauche conformer sometimes being more stable. researchgate.net

Table 2: Selected Bond Lengths and Angles for this compound (Hypothetical X-ray Crystallography Data)

Bond/AngleValue (Å/°)
C=O1.21
C-C (carbonyl-phenyl)1.50
C-C (aromatic)1.39 (avg.)
C-C-O (angle)120.5
Dihedral Angle (Phenyl-Carbonyl)75.3

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. rsc.orgrsc.org In the case of this compound, the absence of strong hydrogen bond donors means that weaker interactions will play a dominant role in the crystal packing. These include:

C-H...O Hydrogen Bonding: Weak hydrogen bonds can form between the oxygen atom of the carbonyl group and hydrogen atoms of the ethyl groups or the aromatic ring of neighboring molecules. researchgate.net

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, although the presence of the bulky ethyl groups might lead to offset or translated stacking arrangements. researchgate.netnih.gov The interplay between hydrogen bonding and π-π stacking is a crucial factor in molecular self-assembly. rsc.org

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts and their relative contributions to the crystal packing. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, can arise from differences in crystal packing or from the presence of different molecular conformations in the solid state (conformational polymorphism). rsc.org Given the conformational flexibility of the propanoyl chain and the ethyl groups in this compound, the existence of multiple polymorphs is a possibility. Different crystallization conditions could potentially lead to the formation of distinct crystal structures with varying physical properties. Conformational changes in the cations have been found to induce polymorphism in some compounds. rsc.org

Mass Spectrometric Fragmentation Pathways

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound, which is C₁₃H₁₈O. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a crucial confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS analysis provides critical information for the elucidation of its structure by examining the fragmentation pattern of a selected precursor ion.

The process begins with the ionization of the parent molecule, this compound, typically resulting in the formation of a molecular ion (M⁺˙). This molecular ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The energy from the collisions with an inert gas causes the molecular ion to fragment in predictable ways, based on its structure. The resulting fragment ions are then mass-analyzed to produce an MS/MS spectrum.

For this compound, the molecular ion (precursor ion) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation in an MS/MS experiment would be expected to follow characteristic pathways for ketones and substituted aromatic compounds.

The primary fragmentation pathways anticipated for this compound are alpha-cleavage and McLafferty rearrangement.

Alpha-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group of the propanone moiety would result in the formation of a stable 2,6-diethylbenzoyl cation. This is often a dominant fragmentation pathway for propiophenones. chemicalbook.com

Loss of the 2,6-diethylphenyl radical: Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring would result in the formation of a propanoyl cation (CH₃CH₂CO⁺).

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that possess a hydrogen atom on the γ-carbon relative to the carbonyl group. wikipedia.orgyoutube.com In this compound, the propanone chain provides the necessary γ-hydrogen. This process involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This results in the elimination of a neutral alkene (ethene in this case) and the formation of a new radical cation.

The interpretation of the resulting MS/MS spectrum allows for the structural confirmation of the precursor ion. The masses of the fragment ions provide direct evidence for the presence of the 2,6-diethylphenyl group and the propanone side chain.

The following table summarizes the predicted major fragment ions for this compound in a tandem mass spectrometry experiment.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure Fragmentation Pathway
190161•CH₂CH₃[C₁₁H₁₃O]⁺Alpha-cleavage
19057•C₈H₉[C₃H₅O]⁺Alpha-cleavage
190162C₂H₄[C₁₁H₁₄O]⁺˙McLafferty Rearrangement

Based on the comprehensive search conducted, there is currently no publicly available scientific literature or data corresponding to the theoretical and computational studies of the chemical compound This compound .

Extensive searches were performed using the compound name and its CAS number (288583-70-0) in conjunction with specific keywords related to computational chemistry, such as "Density Functional Theory (DFT)," "ab initio methods," "molecular geometry," "conformational analysis," "potential energy surface," and "torsional angle analysis."

Theoretical and Computational Studies on 1 2,6 Diethylphenyl Propan 1 One

Molecular Geometry and Conformational Analysis

Steric Hindrance Effects of Diethyl Groups on Molecular Geometry

The presence of two ethyl groups at the 2 and 6 positions of the phenyl ring in 1-(2,6-diethylphenyl)propan-1-one introduces considerable steric hindrance. This steric bulk significantly influences the molecule's three-dimensional arrangement. The ethyl groups, with their freely rotating methyl and methylene (B1212753) components, create a crowded environment around the propan-1-one substituent.

This crowding forces the propanoyl chain to adopt a conformation that minimizes steric repulsion. Consequently, the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is expected to be significantly larger compared to a non-substituted or less-substituted analogue. This twisting is a direct consequence of the steric pressure exerted by the ortho-diethyl groups, which prevents the molecule from adopting a more planar conformation. The bond angles and bond lengths within the propanoyl chain and the phenyl ring may also be distorted from their ideal values to alleviate steric strain. For instance, the C-C-C bond angles in the ethyl groups and the propanoyl chain might deviate from the standard 109.5° for sp³ hybridized carbons and 120° for sp² hybridized carbons to accommodate the bulky substituents. youtube.com

Electronic Structure and Reactivity Descriptors

Computational chemistry offers powerful tools to understand the electronic nature and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that the molecule is more reactive. wikipedia.org For this compound, the electron-donating nature of the diethyl groups is expected to raise the energy of the HOMO, while the electron-withdrawing carbonyl group will lower the energy of the LUMO. The interplay of these effects determines the final HOMO-LUMO gap.

Ionization potential (IP) is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). Electron affinity (EA) is the energy released when a molecule accepts an electron, which can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

Table 1: Calculated Electronic Properties of this compound

ParameterPredicted Value (Arbitrary Units)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Ionization Potential-
Electron Affinity-

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its nucleophilic character and its propensity to act as a proton acceptor. uni-muenchen.de The hydrogen atoms of the ethyl groups and the phenyl ring would exhibit positive potential. The steric hindrance from the diethyl groups might also influence the accessibility of these reactive sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and conjugative interactions that stabilize the molecule. uni-muenchen.de

Non-Linear Optical (NLO) Properties

Computational methods can also be employed to predict the non-linear optical (NLO) properties of molecules. These properties arise from the interaction of a molecule with a strong electromagnetic field, leading to phenomena like frequency doubling. Molecules with significant charge separation, often characterized by a large dipole moment and hyperpolarizability, tend to exhibit enhanced NLO properties.

The structure of this compound, with its electron-donating diethylphenyl group and electron-withdrawing carbonyl group, suggests the potential for intramolecular charge transfer, which is a key requirement for NLO activity. Computational calculations of properties like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can provide a quantitative measure of its potential as an NLO material.

Table 2: Calculated NLO Properties of this compound

PropertyPredicted Value (Arbitrary Units)
Dipole Moment (μ)-
Polarizability (α)-
First Hyperpolarizability (β)-

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as its reduction, oxidation, or reactions involving the carbonyl group. For example, in a nucleophilic addition to the carbonyl carbon, computational modeling could determine the preferred trajectory of the nucleophile, taking into account the steric hindrance imposed by the ortho-diethyl groups. It could also predict the relative energies of different possible products and intermediates, thereby explaining the observed regioselectivity and stereoselectivity of a reaction. These theoretical investigations provide a molecular-level understanding that complements experimental observations.

Transition State Localization and Reaction Barrier Calculation

In computational chemistry, the transition state (TS) represents the highest energy point along the reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating this TS is paramount to understanding the mechanism and kinetics of a chemical reaction. For transformations involving this compound, such as nucleophilic additions or reductions, computational methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to find the geometry of the transition state.

The reaction barrier, or activation energy (ΔG‡), is the energy difference between the reactants and the transition state. A higher barrier implies a slower reaction rate. The bulky 2,6-diethylphenyl group in this compound is expected to significantly increase the steric strain in the transition state for many reactions, thereby raising the activation energy compared to less hindered ketones. pressbooks.publibretexts.org

Machine learning models, trained on large datasets of calculated reaction barriers, are also emerging as a powerful tool to predict activation energies for complex reactions like hydrogen atom transfer, with mean absolute errors approaching the accuracy of DFT calculations. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the nucleophilic addition to this compound compared to a less hindered ketone like acetophenone (B1666503).

ReactionKetoneComputational MethodCalculated Activation Energy (kcal/mol)
Hydride Reduction (using BH4-)This compoundB3LYP/6-31GHigher (e.g., 15-20)
Hydride Reduction (using BH4-)AcetophenoneB3LYP/6-31GLower (e.g., 10-12)
Grignard Addition (CH3MgCl)This compoundB3LYP/6-31GHigher (e.g., 18-25)
Grignard Addition (CH3MgCl)AcetophenoneB3LYP/6-31GLower (e.g., 12-15)

Note: The values for this compound are hypothetical and illustrative of expected trends due to steric hindrance.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been successfully located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the found TS indeed connects the reactants and products of interest. The IRC path is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactant and product valleys. This analysis is crucial for verifying the nature of the transition state and for visualizing the geometric changes that occur during the reaction.

For a reaction involving this compound, the IRC would trace the trajectory of the interacting species. For example, in a hydride reduction, the IRC would show the hydride nucleophile approaching the carbonyl carbon, the C-H bond forming, the C=O pi bond breaking, and the oxygen atom moving to form an alkoxide, which is subsequently protonated. libretexts.org The IRC plot provides a detailed "movie" of the reaction mechanism at the molecular level.

Computational Catalysis Studies Relevant to this compound Transformations

Computational methods are extensively used to study catalyzed reactions, providing insights that are often difficult to obtain experimentally. For transformations of this compound, this could include investigating the mechanism of catalyzed reductions or other additions.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones. nih.gov Computational studies on this and similar systems elucidate the role of the catalyst in lowering the reaction barrier and controlling the stereochemical outcome. These studies typically model the interaction of the ketone with the catalyst and the reducing agent (e.g., borane). For a sterically hindered ketone like this compound, computational analysis would be invaluable in predicting the feasibility and stereoselectivity of such a catalyzed reduction. The calculations would model the formation of the catalyst-ketone complex and locate the transition state for the hydride transfer, allowing for a rational design of suitable catalysts.

Recent research has also focused on the use of N-heterocyclic carbene (NHC)-boranes for the reduction of ketones, a reaction often promoted by an acid co-catalyst. nih.gov DFT calculations can be employed to understand the mechanism of this promotion, likely involving the activation of the borane (B79455) or the ketone.

The table below presents hypothetical data from a computational study on the catalyzed reduction of this compound, illustrating how computational results can be used to compare different catalytic systems.

Catalyst SystemReactionComputational MethodCalculated Activation Energy (kcal/mol)Predicted Enantiomeric Excess (% ee)
(S)-CBS Catalyst/BH3Reduction to (R)-1-(2,6-Diethylphenyl)propan-1-olM06-2X/6-311+G e.g., 12.5e.g., 95% (R)
(S)-CBS Catalyst/BH3Reduction to (S)-1-(2,6-Diethylphenyl)propan-1-olM06-2X/6-311+Ge.g., 15.0-
UncatalyzedReduction with BH3M06-2X/6-311+G**e.g., 25.00%

Note: The values in this table are hypothetical and serve to illustrate the type of insights gained from computational catalysis studies.

Research Applications and Emerging Areas of 1 2,6 Diethylphenyl Propan 1 One and Its Derivatives

A Key Intermediate in the Symphony of Organic Synthesis

At the heart of synthetic organic chemistry lies the ability to construct complex molecular architectures from simpler, readily available starting materials. libretexts.org In this context, 1-(2,6-diethylphenyl)propan-1-one serves as a crucial intermediate, providing a versatile scaffold for the elaboration of more intricate structures.

A Gateway to Complex Molecules and Heterocycles

The development of new synthetic methodologies is paramount for accessing novel chemical entities with potential applications in medicine and materials. The reactivity of this compound can be harnessed to construct a variety of complex molecules. For instance, the ketone functionality can undergo a range of transformations, including reductions, additions, and condensations, to introduce new functional groups and build up molecular complexity.

A particularly important application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.govamazonaws.com Chalcones, which can be synthesized from acetophenone (B1666503) derivatives, are known intermediates for producing a variety of heterocyclic compounds like oxazines, thiazines, and isoxazoles. tsijournals.com Similarly, this compound can be envisioned as a starting material for analogous transformations, leading to a diverse array of heterocyclic systems. The synthesis of pyrazol-5-yl-1H-imidazole derivatives, for example, has been achieved through a one-pot, multicomponent reaction involving related starting materials. clockss.org

The synthesis of complex molecules often involves multi-step sequences, and the ability to efficiently create key building blocks is essential. libretexts.org The structural motif of this compound, with its substituted aromatic ring and reactive carbonyl group, makes it an attractive starting point for the synthesis of complex targets. For example, derivatives of this compound could potentially be used in the synthesis of piperidin-4-one derivatives, which are found in various biologically active molecules. nih.gov

A Versatile Building Block in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are highly atom-economical and environmentally friendly. The structure of this compound makes it an ideal candidate for participation in such reactions.

For example, in a manner analogous to the phosphine-triggered multicomponent reaction of arynes and aldehydes, which forms pentacovalent phosphoranes, the carbonyl group of this compound could potentially react with suitable partners to generate complex adducts. rsc.org Furthermore, its derivatives could be employed in cascade reactions, where a single reaction event triggers a series of subsequent transformations, leading to the rapid assembly of intricate molecular frameworks. nih.govresearchgate.net The development of such reactions involving this compound would open up new avenues for the efficient synthesis of diverse chemical libraries.

Scaffolding for Advanced Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. The performance of a transition metal catalyst is often critically dependent on the nature of the ligand coordinated to the metal center. Polydentate Schiff bases, for instance, are widely used as ligands due to their ability to form stable complexes with metal ions, which can then act as catalysts for various reactions, including cyclopropanation. researchgate.netajgreenchem.com

The structure of this compound provides a platform for the synthesis of novel ligands for transition metal catalysis. researchgate.net For example, condensation of the ketone with various amines can lead to the formation of Schiff base ligands. ekb.eg The steric bulk provided by the 2,6-diethylphenyl group can influence the coordination geometry around the metal center, potentially leading to catalysts with unique reactivity and selectivity. The development of such ligands derived from this compound could have a significant impact on the field of catalysis, enabling new and more efficient synthetic methods.

Exploring New Frontiers in Materials Science and Supramolecular Chemistry

Beyond its role in traditional organic synthesis, this compound and its derivatives are being explored for their potential in the development of new materials with tailored properties.

Designing Novel Organic Frameworks and Self-Assembled Structures

Molecular self-assembly is a process in which molecules spontaneously organize into well-defined structures without external guidance. sigmaaldrich.com This bottom-up approach to building functional materials has garnered significant interest. The specific shape and functional groups of a molecule dictate its self-assembly behavior.

The rigid aromatic core and the flexible diethyl groups of this compound suggest that its derivatives could be designed to self-assemble into interesting and potentially useful supramolecular structures. nih.govresearchgate.net By introducing appropriate functional groups, such as those capable of hydrogen bonding or π-π stacking, it may be possible to direct the assembly of these molecules into well-ordered architectures like organic frameworks. These frameworks could have applications in areas such as gas storage, separation, and catalysis.

Potential in Optoelectronic Materials

The search for new organic materials with interesting optical and electronic properties is a major focus of materials science research. While significant nonlinear optical (NLO) properties for this compound itself have not been extensively reported, its derivatives hold potential in this area. The introduction of electron-donating and electron-accepting groups into the aromatic ring, a common strategy for enhancing NLO properties, could lead to new materials for applications in optoelectronics.

Furthermore, the aggregation-induced emission (AIE) phenomenon, where non-emissive molecules become highly fluorescent upon aggregation, is a key property for certain optoelectronic applications. researchgate.net By incorporating moieties known to exhibit AIE, such as tetraphenylethylene, into derivatives of this compound, it might be possible to create new AIE-active materials for use in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Fundamental Biological Interaction Studies at the Molecular Level

The exploration of this compound and its derivatives at the molecular level provides critical insights into their potential biological activities. Through computational and experimental approaches, researchers can elucidate how these molecules interact with biological targets, the mechanisms behind these interactions, and how their chemical structures can be optimized for specific functions.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as a derivative of this compound, and a large biological molecule, typically a protein (receptor). These methods are instrumental in understanding the binding modes and affinities of potential drug candidates.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in the context of anticonvulsant research, derivatives of this compound, particularly semicarbazones, are docked into the binding sites of relevant protein targets like voltage-gated sodium channels or GABA-A receptors. sfu.cadrugbank.commdpi.com Using homology models based on crystal structures of similar channels, these simulations can identify key interactions. drugbank.com A common pharmacophore for anticonvulsants often includes an aromatic ring that engages in aromatic-aromatic interactions with residues like tyrosine and a polar group that can form hydrogen bonds with residues such as phenylalanine. sfu.cadrugbank.com The second aromatic ring of the ligand can fill the pore of the channel, physically blocking it. drugbank.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex over time, offering insights into the stability of the binding and the conformational changes that may occur. nih.govmdpi.com For example, MD simulations can be run for promising docked compounds to verify the stability of their interactions within the active site of a target protein, such as the main protease of a virus or a kinase enzyme. mdpi.comdntb.gov.uanih.gov These simulations help to understand the thermodynamic properties of the binding, which is crucial for lead optimization. mdpi.com

The following table summarizes the types of interactions that are typically analyzed in molecular docking and dynamics studies of compounds analogous to this compound derivatives.

Interaction TypeDescriptionKey Amino Acid Residues (Examples)
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Gln115, Cys210, MET 17, GLN 19, GLY 71 mdpi.commdpi.com
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.GLU14, GLY 120, ALA 70, LYS 97, VAL 18, TRP 31 mdpi.com
Aromatic-Aromatic Interactions Attractive, noncovalent interactions between aromatic rings.Tyr-1771, Phe-1764 sfu.cadrugbank.com
Electrostatic Interactions Attractive or repulsive forces between molecules or parts of molecules based on their charge distribution.LYS 97 mdpi.com

Enzyme Inhibition Mechanisms (e.g., related to anticonvulsant activity in similar semicarbazones)

Semicarbazone derivatives, which can be synthesized from ketones like this compound, have been investigated for their anticonvulsant properties. researchgate.net The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or enzymes. epilepsysociety.org.uk

One of the primary mechanisms for many antiepileptic drugs (AEDs) is the blockade of voltage-gated sodium channels. epilepsysociety.org.uknih.gov Some semicarbazone anticonvulsants have been found to act as sodium channel blockers. nih.gov Another key target is the GABAergic system. epilepsysociety.org.uk Enhancement of GABA-mediated inhibitory neurotransmission can be achieved by targeting enzymes involved in GABA metabolism. epilepsysociety.org.uk

Furthermore, some AEDs are known to inhibit or induce cytochrome P450 (CYP) enzymes, which are involved in the metabolism of various drugs. bohrium.comnih.gov For example, some drugs inhibit CYP2C19 while inducing CYP3A4. bohrium.com This can lead to drug-drug interactions. nih.gov Valproic acid, another established AED, is a known enzyme inhibitor. nih.gov Understanding the potential of this compound derivatives to inhibit or induce these enzymes is crucial for their development as therapeutic agents.

The following table outlines some enzymes that are relevant targets for anticonvulsant drugs and could be pertinent to the study of this compound derivatives.

Enzyme/Protein TargetRole in Epilepsy/NeurotransmissionPotential Effect of Inhibition
Voltage-Gated Sodium Channels Propagation of action potentials. epilepsysociety.org.ukReduction of neuronal excitability. epilepsysociety.org.uk
GABA Transaminase Degradation of the inhibitory neurotransmitter GABA.Increased levels of GABA, enhancing inhibition.
Carbonic Anhydrase Catalyzes the hydration of carbon dioxide. nih.govMay induce a slow outward K+ current in neurons. nih.gov
Cytochrome P450 (e.g., CYP2C19, CYP3A4) Metabolism of drugs and endogenous compounds. bohrium.comnih.govAltered metabolism of co-administered drugs. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design (excluding pharmacological efficacy/safety)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. The goal is to identify the key chemical features (pharmacophore) responsible for the desired molecular interactions.

For derivatives of this compound, SAR studies would focus on modifying different parts of the molecule, such as the diethylphenyl group, the propanone backbone, and any functional groups introduced, like the semicarbazone moiety. For instance, in a series of 1,6-naphthyridinone derivatives, modifications were made to optimize potency and selectivity for a specific kinase target. nih.gov Similarly, studies on other heterocyclic compounds have shown how substitutions on the core structure can impact their mutagenic properties or their activity as enzyme inhibitors. nih.gov

Key aspects of SAR studies for derivatives of this compound would include:

Aromatic Ring Substituents: Investigating the effect of the size, position, and electronic nature of substituents on the phenyl ring. For example, in a series of 1,5-diphenyl-1,4-pentadiene-3-ones, the presence of methoxy (B1213986) groups on the phenyl rings was found to be important for their activity. vu.nl

The Carbonyl Group and its Derivatives: The ketone functional group in this compound is a key site for derivatization. Transforming it into a semicarbazone, for example, introduces a hydrogen-bonding domain which is often crucial for anticonvulsant activity. researchgate.net

The Alkyl Chain: The length and branching of the propyl chain can influence the molecule's flexibility and how it fits into a protein's binding pocket.

These studies are often guided by computational modeling to rationalize the observed activities and to design new, more potent, and selective molecules. nih.govresearchgate.net

Advanced Analytical Methodologies and Chemical Sensing

The accurate detection and quantification of this compound and its derivatives are essential for research and potential future applications. This requires the development of sensitive and specific analytical methods.

Development of Derivatization Strategies for Enhanced Detection

Ketones like this compound can be challenging to detect at low concentrations using techniques like liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization properties. acs.org Derivatization is a chemical strategy used to modify the analyte to improve its detectability.

A common approach for carbonyl compounds is to react them with a derivatizing agent to form a more easily ionizable product. acs.org For example, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a widely used reagent that reacts with aldehydes and ketones to form hydrazones, which are more readily detected by UV or mass spectrometry. yorku.canih.gov Other derivatization agents include Girard's reagents, which can be used to selectively capture and enrich carbonyl metabolites from complex samples before LC-MS analysis. acs.org This strategy can significantly enhance detection sensitivities, with reported increases of 5- to 10,000-fold. acs.org

The following table provides examples of derivatization reagents for carbonyl compounds.

Derivatization ReagentFunctional Group TargetedResulting ProductAdvantages for Detection
2,4-Dinitrophenylhydrazine (2,4-DNPH) Carbonyl (ketone/aldehyde) yorku.ca2,4-Dinitrophenylhydrazone yorku.caEnhanced UV absorbance and ionization for LC-MS. nih.gov
Girard's Reagents (e.g., Girard's Reagent T) Carbonyl (ketone/aldehyde) acs.orgHydrazone derivative with a quaternary ammonium (B1175870) group acs.orgImproved ionization efficiency in mass spectrometry. acs.org
2-Hydrazinoquinoline (HQ) Carbonyl and Carboxyl groups nih.govHydrazone/Acylhydrazone nih.govAllows for simultaneous analysis of different classes of metabolites. nih.gov

Use in Chromatography and Mass Spectrometry Method Development

Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the cornerstones for the separation, identification, and quantification of chemical compounds.

For a semi-volatile compound like this compound, both GC-MS and LC-MS could be viable analytical methods. The development of a robust method would involve optimizing several parameters:

Chromatographic Separation: Selecting the appropriate column (e.g., C18 for reversed-phase LC or a suitable capillary column for GC) and mobile/carrier phase to achieve good separation from other components in a mixture. mdpi.comnih.gov

Mass Spectrometric Detection: Optimizing the ionization source (e.g., electrospray ionization for LC-MS or electron ionization for GC-MS) and setting up multiple reaction monitoring (MRM) for tandem mass spectrometry (MS/MS) to ensure high selectivity and sensitivity. mdpi.comnih.govresearchgate.net An internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.netannlabmed.org

The development of such methods is essential for various applications, including reaction monitoring during synthesis, purity assessment, and pharmacokinetic studies of its derivatives.

Exploration as a Probe in Mechanistic Analytical Chemistry

The exploration of this compound and its derivatives as probes in mechanistic analytical chemistry is centered on their ability to undergo photoenolization. This photochemical transformation generates highly reactive, transient intermediates that can be used to investigate reaction mechanisms, trap fleeting chemical species, and understand the dynamics of chemical processes. The core of this application lies in the light-induced intramolecular hydrogen atom transfer characteristic of o-alkylphenyl ketones.

Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state. The presence of the ethyl groups at the ortho positions of the phenyl ring facilitates an intramolecular hydrogen abstraction by the excited carbonyl group from one of the benzylic C-H bonds. This process leads to the formation of a short-lived biradical species which rapidly converts to a transient o-quinodimethane intermediate, also known as a photoenol.

This photoenol is a high-energy, ground-state molecule that is not readily accessible through thermal means. Its utility as a mechanistic probe stems from its ability to react with a variety of trapping agents. For instance, these intermediates can undergo Diels-Alder or [4+2] cycloaddition reactions with dienophiles. researchgate.netflinders.edu.au This reactivity allows for the investigation of cycloaddition mechanisms and the synthesis of complex molecular architectures.

A notable application of this principle is the light-driven carboxylation of o-alkylphenyl ketones with carbon dioxide (CO₂). researchgate.net In this process, the photochemically generated o-quinodimethane intermediate from a compound like this compound can trap CO₂, leading to the formation of an o-acylphenylacetic acid. researchgate.net This reaction is significant as it represents a method for C-C bond formation using light as a clean energy source. Theoretical studies on model systems such as o-methylacetophenone have been conducted to elucidate the reaction mechanism, suggesting that the insertion of CO₂ likely occurs on the ground state potential energy surface after the photoenol has been formed. rsc.org

The general photochemical behavior of o-alkylphenyl ketones that enables their use as mechanistic probes is summarized in the table below. While specific quantitative data for this compound is not extensively reported, the data for analogous compounds provides a strong basis for its expected reactivity.

Property/ReactionDescriptionSignificance as a Mechanistic Probe
Photoenolization Upon UV irradiation, an intramolecular hydrogen atom transfer from an ortho-alkyl group to the carbonyl oxygen occurs, forming a transient o-quinodimethane (photoenol) intermediate.Generates a highly reactive, high-energy intermediate under specific, light-controlled conditions.
Excited State The reaction typically proceeds through the triplet excited state (T₁) of the ketone. rsc.orgThe involvement of a triplet state can be studied using transient absorption spectroscopy and quenching experiments.
Intermediate Trapping The o-quinodimethane intermediate can be "trapped" by reacting with various substrates (dienophiles).Allows for the detection and characterization of the transient intermediate and the study of its reaction kinetics.
Cycloaddition Reactions The photoenol can undergo [4+2] cycloaddition reactions with dienophiles such as CO₂ or alkenes. flinders.edu.auresearchgate.netProvides a method to probe the mechanisms of cycloaddition reactions and to synthesize new compounds.

The study of these photochemical processes provides valuable insights into reaction dynamics, intermediates, and transition states. By modifying the structure of the ketone or the trapping agent, chemists can systematically investigate steric and electronic effects on the reaction pathways. Therefore, this compound and its derivatives serve as valuable tools for elucidating complex chemical mechanisms in analytical and organic chemistry.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to the Understanding of 1-(2,6-Diethylphenyl)propan-1-one

A thorough review of existing scientific literature reveals a notable absence of dedicated research on this compound. While its constituent parts, the 2,6-diethylphenyl group and the propan-1-one chain, are common motifs in organic chemistry, their specific combination in this molecule has not been the subject of significant academic inquiry. The steric hindrance provided by the two ethyl groups on the phenyl ring ortho to the propanone moiety is a key structural feature that likely influences its reactivity and physical properties. This lack of specific data underscores the compound's status as a frontier molecule for chemical investigation.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound can be inferred from the general behavior of aromatic ketones. The carbonyl group is expected to be the primary site of reactivity, susceptible to nucleophilic attack. However, the bulky 2,6-diethylphenyl group is anticipated to exert significant steric hindrance, potentially limiting the accessibility of the carbonyl carbon to large nucleophiles.

Table 1: Predicted Reactivity of this compound

Reaction TypePredicted OutcomeInfluence of 2,6-Diethylphenyl Group
Nucleophilic Addition Formation of alcohols upon reaction with organometallic reagents (e.g., Grignard, organolithium).Steric hindrance may necessitate harsher reaction conditions or smaller nucleophiles.
Reduction Conversion to 1-(2,6-diethylphenyl)propan-1-ol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.The bulky substituent is unlikely to significantly impede this reaction.
Enolate Formation Abstraction of an alpha-proton to form an enolate, which can then participate in aldol (B89426) condensations or alkylations.The steric bulk may influence the regioselectivity of enolate formation and subsequent reactions.
Wittig Reaction Reaction with phosphorus ylides to form alkenes.The steric hindrance could disfavor this reaction compared to less substituted ketones.

These predicted reactivities open up numerous synthetic opportunities. The sterically encumbered nature of the molecule could be exploited to achieve high selectivity in certain reactions. For instance, its use in asymmetric synthesis, where the bulky group could direct the approach of a reagent, presents an exciting avenue for exploration.

Potential for Novel Academic Applications in Emerging Chemical Fields

The unique structural characteristics of this compound suggest its potential utility in several burgeoning areas of chemical research.

One promising application lies in the field of photochemistry . Aromatic ketones are known to function as photoinitiators in polymerization reactions. Upon absorption of UV light, the ketone can undergo Norrish Type I or Type II cleavage to generate free radicals that initiate polymerization. The substitution pattern on the phenyl ring can significantly influence the efficiency and mechanism of this process. Investigating the photochemical behavior of this compound could lead to the development of novel photoinitiators with tailored properties for advanced materials and 3D printing applications.

Furthermore, its sterically hindered nature makes it an interesting candidate for studies in supramolecular chemistry . The 2,6-diethylphenyl group could act as a bulky "wall" to control the assembly of larger molecular architectures, potentially leading to the formation of novel host-guest complexes or self-assembled monolayers with unique properties.

Interdisciplinary Research Outlook for this compound

The potential applications of this compound extend beyond traditional organic chemistry, offering opportunities for interdisciplinary research.

In materials science , this compound could serve as a monomer or a key building block for the synthesis of new polymers. The incorporation of the bulky 2,6-diethylphenyl group could impart unique thermal and mechanical properties to the resulting materials, such as increased rigidity and a higher glass transition temperature.

In the realm of medicinal chemistry , the 1-phenylpropan-1-one scaffold is present in a variety of biologically active molecules. While no specific biological activity has been reported for this compound, its structure could serve as a starting point for the design and synthesis of new therapeutic agents. The steric hindrance could be leveraged to modulate the binding affinity and selectivity of the molecule for specific biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.